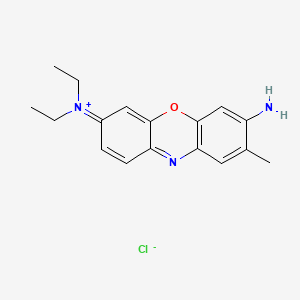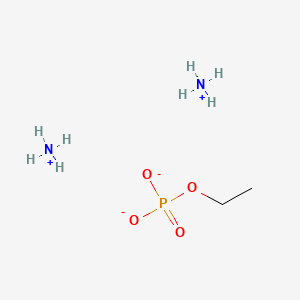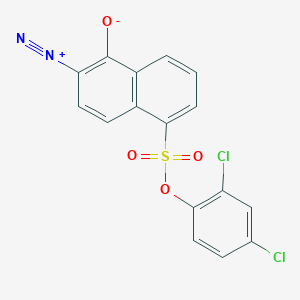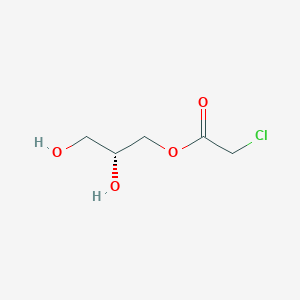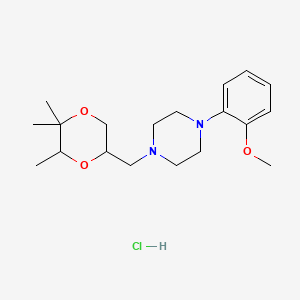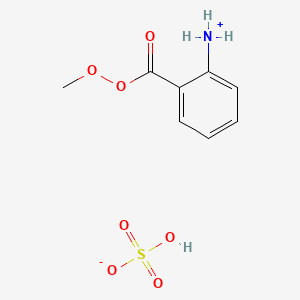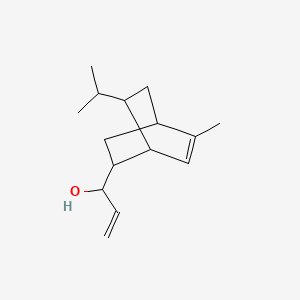
Dichlorobis(1,1'-thiobis(benzene))platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(1,1’-thiobis(benzene))platinum is a platinum-based coordination compound with the chemical formula C24H20Cl2PtS2. This compound is known for its unique structure, where a platinum atom is coordinated with two chlorine atoms and two 1,1’-thiobis(benzene) ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,1’-thiobis(benzene))platinum typically involves the reaction of platinum(II) chloride with 1,1’-thiobis(benzene) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,1’-thiobis(benzene))platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to achieve high yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(1,1’-thiobis(benzene))platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum include phosphines, amines, and other ligands that can coordinate to the platinum center. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and reactions are often carried out at elevated temperatures to facilitate ligand exchange .
Major Products Formed
The major products formed from the reactions of Dichlorobis(1,1’-thiobis(benzene))platinum depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while coordination reactions with other metal ions can result in bimetallic complexes .
Applications De Recherche Scientifique
Dichlorobis(1,1’-thiobis(benzene))platinum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical applications.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Dichlorobis(1,1’-thiobis(benzene))platinum involves its ability to coordinate with various biological molecules, such as DNA and proteins. This coordination can disrupt normal cellular processes, leading to cell death. The platinum center plays a crucial role in binding to these molecular targets, and the specific pathways involved depend on the nature of the biological molecules it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(1,1’-thiobis(ethane))platinum: Similar in structure but with ethane instead of benzene as the ligand.
Dichlorobis(diethylsulfide)platinum: Another platinum complex with diethylsulfide ligands.
Uniqueness
Dichlorobis(1,1’-thiobis(benzene))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of benzene rings in the ligands can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
50525-38-7 |
|---|---|
Formule moléculaire |
C24H22Cl2PtS2+2 |
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
dichloroplatinum;diphenylsulfanium |
InChI |
InChI=1S/2C12H10S.2ClH.Pt/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h2*1-10H;2*1H;/q;;;;+2 |
Clé InChI |
HPTZRYYIBBQEFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.C1=CC=C(C=C1)[SH+]C2=CC=CC=C2.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

